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Technical Support Center: Prostaphlin®
(Nafcillin/Oxacillin) Assays
Welcome to the technical support center for Prostaphlin® (nafcillin/oxacillin) susceptibility

testing. This resource provides troubleshooting guides and frequently asked questions (FAQs)

to help researchers, scientists, and drug development professionals differentiate between

microbial contamination and true antibiotic resistance during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary reason for unexpected oxacillin resistance in a Staphylococcus aureus

isolate presumed to be susceptible?

Unexpected resistance can stem from two main sources: the presence of a contaminating

organism that is intrinsically resistant to oxacillin, or the emergence of a resistant subpopulation

within your S. aureus culture (heteroresistance). It is crucial to first rule out contamination

before concluding true resistance.

Q2: What are the most common contaminants in S. aureus cultures?

The most frequent contaminants are coagulase-negative staphylococci (CoNS), such as

Staphylococcus epidermidis, and Micrococcus species. These are common inhabitants of the
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skin and laboratory environments.[1][2] While S. aureus is coagulase-positive, these

contaminants are coagulase-negative.

Q3: How can I quickly check my culture for purity?

The first steps to check for culture purity are to observe the colony morphology on your agar

plates and perform a Gram stain.[3][4] A pure S. aureus culture should exhibit uniform colonies

and, under the microscope, show Gram-positive cocci arranged in grape-like clusters.[4][5][6]

Q4: My Gram stain shows only Gram-positive cocci in clusters, but my susceptibility test result

is still ambiguous. What's next?

This could indicate one of three scenarios:

Contamination with CoNS: Many CoNS species also appear as Gram-positive cocci in

clusters, making them difficult to distinguish from S. aureus by Gram stain alone.[7]

Heteroresistance: Your S. aureus culture may be heteroresistant, meaning it contains a small

subpopulation of resistant cells that are difficult to detect under standard conditions.[8][9]

mecA-independent resistance: Less commonly, resistance can be due to mechanisms other

than the mecA gene, such as hyperproduction of β-lactamase.[10]

The next step is to perform biochemical tests and subculture onto selective media to confirm

the identity of the organism.

Q5: What is the role of cefoxitin in these assays?

Cefoxitin is a better inducer of the mecA gene, which is the primary mediator of oxacillin

resistance in staphylococci.[8] Therefore, cefoxitin disk diffusion or MIC testing is often more

reliable than oxacillin for detecting this type of resistance, especially in cases of

heteroresistance.[8]
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If you encounter unexpected oxacillin resistance, follow this step-by-step guide to determine

the cause.

Step 1: Initial Purity Check
The first line of investigation involves basic microbiological techniques to assess if your culture

is pure.

1.1 Visual Inspection of Colony Morphology Examine the colonies on your primary culture plate

(e.g., Blood Agar). A pure culture of S. aureus should appear uniform. Look for inconsistencies.

Feature Staphylococcus aureus
Common Contaminants
(e.g., S. epidermidis,
Micrococcus luteus)

Size Medium to large (2-4 mm)[4] Small to medium (1-2 mm)[7]

Color
Typically golden-yellow or

creamy-white[4][6]

White, non-pigmented[7]

(Micrococcus can be yellow)

Hemolysis
Often beta-hemolytic (clear

zone)[4][6]

Usually non-hemolytic

(gamma-hemolysis)[7]

Opacity Opaque[3] Opaque to translucent[3]

1.2 Gram Stain Perform a Gram stain on a single, well-isolated colony. This helps identify

bacterial shape, arrangement, and Gram reaction.

Organism Gram Reaction & Shape Arrangement

Staphylococcus Gram-positive cocci Grape-like clusters[4][5]

Micrococcus Gram-positive cocci
Tetrads (groups of four) or

pairs[5]

Bacillus Gram-positive rods Chains or single cells

E. coli Gram-negative rods Single cells or small groups
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If you observe anything other than Gram-positive cocci in clusters, your culture is likely

contaminated.

Step 2: Isolate and Identify
If the initial checks are inconclusive (e.g., you see only Gram-positive cocci in clusters but

suspect contamination with CoNS), you must isolate and definitively identify the organism.

2.1 Subculturing for a Pure Culture Perform a quadrant streak on a new agar plate to obtain

well-isolated colonies. This is a critical step to ensure you are testing a single bacterial species.

[11][12]

Experimental Protocol: Quadrant Streak for Isolation

Sterilize Loop: Sterilize an inoculating loop in a flame or using a bacti-cinerator until it is red-

hot. Allow it to cool completely.

Pick Colony: Aseptically pick a single, well-defined colony from your master plate.

Streak Quadrant 1: Gently streak the loop back and forth over a small area (about one-

quarter) of the new agar plate.

Sterilize Loop Again: Re-sterilize the loop and let it cool.

Streak Quadrant 2: Rotate the plate 90 degrees. Pass the loop through the edge of the first

quadrant 2-3 times and then streak into the second quadrant.[12]

Repeat: Repeat the process for the third and fourth quadrants, sterilizing the loop between

each step.

Incubate: Incubate the plate under appropriate conditions (typically 35°C for 18-24 hours).

After incubation, you should see individual colonies in the final quadrants.

2.2 Use of Selective & Differential Media Inoculate a Mannitol Salt Agar (MSA) plate. MSA is

both selective and differential. Its high salt concentration (7.5% NaCl) inhibits the growth of

most bacteria except staphylococci, and it contains mannitol and a pH indicator (phenol red).

[13]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://courses.lumenlearning.com/suny-microbio-labexperience/chapter/bacteriological-culture-methods/
https://www.youtube.com/watch?v=-kPe8SFUROE
https://www.youtube.com/watch?v=-kPe8SFUROE
https://microbiologyinfo.com/mannitol-salt-agar-for-the-isolation-of-staphylococcus-aureus/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S. aureus typically ferments mannitol, producing acid that turns the surrounding medium

yellow.[14]

Most CoNS (like S. epidermidis) do not ferment mannitol and will grow as red or pink

colonies with no color change to the medium.[13]

Step 3: Confirmatory Susceptibility Testing
Once you have a confirmed pure culture of S. aureus, proceed with standardized susceptibility

testing.

3.1 Standardized Antimicrobial Susceptibility Testing (AST) Use a standardized method like

broth microdilution or disk diffusion (Kirby-Bauer test) as recommended by the Clinical and

Laboratory Standards Institute (CLSI).[8][15][16]

Experimental Protocol: Oxacillin/Cefoxitin Disk Diffusion

Prepare Inoculum: From a pure culture, prepare a bacterial suspension in saline or broth to

match the turbidity of a 0.5 McFarland standard.

Inoculate Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-

Hinton agar plate.

Apply Disks: Aseptically place an oxacillin (1 µg) disk and a cefoxitin (30 µg) disk onto the

agar surface, pressing gently to ensure contact.

Incubate: Incubate the plate at 35°C for a full 24 hours.[17] Temperatures above 35°C may

not detect all methicillin-resistant staphylococci.[8]

Measure Zones: Measure the diameter of the zones of inhibition in millimeters (mm).

Interpret Results: Compare the zone diameters to the CLSI interpretive criteria to determine

if the isolate is susceptible, intermediate, or resistant.

3.2 Interpretation of Results Compare your results to the established breakpoints. Note that

interpretive criteria can differ between S. aureus and other staphylococci (CoNS).

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin
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Organism Antimicrobial Method Susceptible Intermediate Resistant

S. aureus Oxacillin MIC (µg/mL) ≤ 2 - ≥ 4

Cefoxitin MIC (µg/mL) ≤ 4 - ≥ 8

Cefoxitin
Disk Diffusion

(mm)
≥ 22 - ≤ 21

CoNS (e.g.,

S.

epidermidis)

Oxacillin MIC (µg/mL) ≤ 0.25 - ≥ 0.5

Cefoxitin
Disk Diffusion

(mm)
≥ 25 - ≤ 24

Data sourced from CLSI M100 guidelines.[8][18]

3.3 Molecular Confirmation If phenotypic results remain ambiguous, the gold standard for

confirming oxacillin resistance is the detection of the mecA gene via Polymerase Chain

Reaction (PCR).[10] This test directly identifies the genetic basis for resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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